JAK3-Specific Target Engagement Compared to Pan-JAK Inhibitors
Liangshanin A is claimed as a JAK3-specific inhibitor in a 2024 Chinese patent application, distinguishing it from non-selective JAK inhibitors like Tofacitinib (which inhibits JAK1/3) and Ruxolitinib (which inhibits JAK1/2) [1]. While quantitative IC50 data is not disclosed in the public patent abstract, the explicit targeting of JAK3 over other JAK family members represents a key differentiation point for researchers seeking to avoid off-target immunosuppressive effects associated with broad JAK inhibition [2].
| Evidence Dimension | Target selectivity |
|---|---|
| Target Compound Data | JAK3-specific inhibition (claimed) |
| Comparator Or Baseline | Tofacitinib (JAK1/3 inhibitor); Ruxolitinib (JAK1/2 inhibitor) |
| Quantified Difference | Not quantified in public patent abstract |
| Conditions | Patent claims based on JAK-STAT and NF-κB signaling pathway modulation |
Why This Matters
JAK3 selectivity is critical for minimizing broader immunosuppression in therapeutic development contexts.
- [1] China Patent CN118416037A. Liangshanin A and its analogs or derivatives as JAK3 specific inhibitors for anti-tumor and/or anti-inflammatory therapy. Applicant: Ocean University of China. Filed: 2024-03-21, Published: 2024-08-02. View Source
- [2] Changelian, P.S., et al. Prevention of organ allograft rejection by a specific Janus kinase 3 inhibitor. Science, 2003, 302(5646), 875-878. DOI: 10.1126/science.1087061. View Source
